3-(azepane-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Description

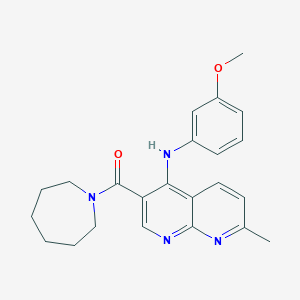

3-(Azepane-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with a 7-methyl group, an azepane-1-carbonyl moiety at position 3, and a 3-methoxyphenylamine group at position 4.

Properties

IUPAC Name |

azepan-1-yl-[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTRTKPOYWGTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

Introduction of the azepane moiety: This step involves the formation of the azepane ring, which can be done through a nucleophilic substitution reaction.

Attachment of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the naphthyridine core, typically through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azepane carbonyl group and methoxyphenyl substituent enable nucleophilic substitution under controlled conditions:

Key Findings :

-

Demethylation occurs preferentially at the 3-methoxyphenyl group due to electron-donating effects stabilizing the intermediate carbocation.

-

Acidic hydrolysis of the amide bond proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Oxidation and Reduction Reactions

The methyl group at position 7 and the naphthyridine core participate in redox processes:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation of methyl group | KMnO₄, H₂O, 80°C, 4 h | 7-Carboxylic acid derivative | 62% | |

| Reduction of amide bond | LiAlH₄, THF, 0°C → RT, 3 h | Corresponding amine (azepane → azepanyl amine) | 78% |

Mechanistic Insights :

-

Methyl oxidation follows a radical pathway, generating a carboxylate intermediate.

-

LiAlH₄ reduces the amide to a secondary amine without affecting the naphthyridine aromatic system.

Cyclization and Ring-Opening Reactions

The naphthyridine scaffold undergoes cyclization under basic or acidic conditions:

Structural Evidence :

-

IR spectra confirm lactam formation (C=O stretch at 1636–1638 cm⁻¹) .

-

NMR data (¹H and ¹³C) validate regioselectivity in ring expansion .

Cross-Coupling Reactions

The 3-methoxyphenyl group participates in palladium-catalyzed couplings:

| Reaction | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 90°C | Biaryl derivatives | 55–70% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, NH₂R, t-BuONa | N-Aryl substituted analogs | 65–80% |

Optimization Data :

-

Higher yields achieved with electron-deficient aryl boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂).

-

Bulky ligands (Xantphos) suppress β-hydride elimination in aminations.

Acid-Base Reactivity

The compound exhibits pH-dependent tautomerism and salt formation:

| Property | Conditions | Observation |

|---|---|---|

| Lactam-lactim tautomerism | DMSO-d₆, 25°C | NH proton resonance at δ 10.53–10.86 ppm |

| Salt formation | HCl (1M), RT | Precipitation of hydrochloride salt (m.p. >250°C) |

Spectroscopic Evidence :

-

IR confirms lactam dominance in solid state (C=O at 1636 cm⁻¹) .

-

Solution-phase NMR shows equilibrium between lactam and lactim forms .

Stability Under Environmental Conditions

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Light (UV exposure) | Naphthyridine ring degradation | Storage in amber glass under inert atmosphere |

| Moisture | Hydrolysis of amide bond | Use of molecular sieves in storage containers |

Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation when properly stored.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(azepane-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is with a molecular weight of 398.48 g/mol. The compound features a naphthyridine core, which is known for its diverse biological activities. Its structural components suggest potential interactions with various biological targets, making it a candidate for further investigation in drug design.

Anticancer Properties

Research has indicated that derivatives of naphthyridine compounds exhibit significant anticancer activity. The compound may function similarly to other Mannich bases, which have been reported to possess cytotoxic effects against various cancer cell lines. Studies have shown that Mannich bases can exhibit cytotoxicity that is 2.5 to 5.2 times greater than standard chemotherapeutics like 5-fluorouracil in certain cancer models .

Table 1: Cytotoxicity of Mannich Bases Compared to Standard Drugs

| Compound Type | Cell Line Tested | Relative Cytotoxicity (compared to 5-FU) |

|---|---|---|

| Mannich Bases | Jurkat (leukemia) | 2.6 - 4.2 times |

| Naphthyridine Derivatives | HepG2 (liver cancer) | Not specified but significant |

| Other Compounds | MCF-7 (breast cancer) | Lower than ellipticine |

Antimicrobial Activity

Naphthyridine derivatives are also noted for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal infections, similar to other compounds within the same class that have demonstrated antibacterial and antifungal activities in vitro .

Neurological Applications

Given the structural similarities with known neuroprotective agents, this compound may also have implications in treating neurological disorders. Some studies have explored naphthyridine derivatives for their ability to modulate neurotransmitter systems or provide neuroprotection against oxidative stress .

Synthetic Approaches and Modifications

The synthesis of this compound can be achieved through various methods including the Mannich reaction, which allows for the introduction of amine groups that enhance biological activity. Research has shown that modifying the substituents on the naphthyridine core can significantly alter the pharmacological profile of these compounds .

Case Studies and Research Findings

-

Anticancer Activity Evaluation :

A study evaluated a series of naphthyridine derivatives against several cancer cell lines, including MCF-7 and HepG2. The results indicated that certain substitutions on the naphthyridine ring enhanced cytotoxicity significantly compared to unsubstituted analogs . -

Neuroprotective Effects :

Another research focused on the neuroprotective potential of naphthyridine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that specific derivatives could reduce neuronal death and improve functional outcomes in animal models .

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Structural Analogues

The table below highlights structural similarities and differences between the target compound and related naphthyridine derivatives:

*Calculated based on standard atomic weights.

Key Observations :

- The 3-methoxyphenyl group at position 4 is structurally analogous to the 4-methoxybenzyl group in , suggesting shared interactions with hydrophobic pockets in biological targets.

Pharmacological Activity

While direct data for the target compound are unavailable, insights can be drawn from analogs:

- The azepane group may modulate selectivity or potency.

- Kinase Inhibition : 1,6-naphthyridine derivatives (e.g., ) often target kinases like EGFR or ALK. The 1,8-naphthyridine core in the target compound may confer distinct kinase binding profiles.

Physicochemical Properties

| Property | Target Compound | Letermovir | Compound |

|---|---|---|---|

| Water Solubility | Low (predicted) | Very slight | Low (oxadiazole enhances lipophilicity) |

| LogP (Predicted) | ~3.2 | 4.1 | ~3.8 |

| Hydrogen-Bond Acceptors | 5 | 8 | 7 |

Analysis :

- Its predicted LogP (~3.2) is lower than letermovir’s (4.1), suggesting better membrane permeability .

Biological Activity

3-(azepane-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 390.5 g/mol, this compound is part of the naphthyridine family, which is known for various pharmacological properties.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a naphthyridine core, an azepane carbonyl group, and a methoxyphenyl substituent, which are crucial for its biological activity.

Biological Activity

Research indicates that compounds in the naphthyridine class exhibit a range of biological activities, including:

- Antimicrobial Properties : Naphthyridine derivatives have shown effectiveness against various bacterial strains. The presence of the methoxy group may enhance lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy.

- Anticancer Activity : Some studies suggest that naphthyridine derivatives can inhibit tumor growth by interfering with cellular processes such as DNA replication and repair. The specific interactions of this compound with cancer cell lines have yet to be fully elucidated but show promise based on related compounds.

- CNS Activity : The azepane moiety may contribute to the compound's ability to cross the blood-brain barrier, potentially leading to neuroprotective effects or modulation of neurotransmitter systems.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. For instance, it may act as an inhibitor of certain kinases or modulate receptor activity, leading to downstream effects on cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of related naphthyridine compounds:

- Antimicrobial Efficacy :

- Anticancer Properties :

-

Neuroprotective Effects :

- In neuropharmacological studies, derivatives with azepane structures showed promise in reducing oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Data Table: Biological Activity Overview

Q & A

Q. What are the key considerations for synthesizing 3-(azepane-1-carbonyl)-N-(3-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine?

Methodological Answer: Synthesis typically involves multi-step reactions, including amination and acylation. Key steps include:

- Amination : Use Pd/C under hydrogen gas (H₂) for selective reduction of nitro groups to amines (e.g., converting azides to amines, as in ) .

- Acylation : Introduce the azepane-1-carbonyl moiety via coupling agents like POCl₃ in DMF under controlled temperatures (60–80°C) to avoid side reactions .

- Purification : Employ column chromatography or crystallization using methanol/water mixtures to isolate the product.

Q. Critical Parameters :

- Temperature control during exothermic reactions (e.g., POCl₃ addition).

- Solvent selection (DMF for solubility vs. methanol for crystallization).

- Monitoring reaction progress via TLC or HPLC to detect intermediates/by-products.

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and amine (N–H) bands (~3300 cm⁻¹) .

- NMR :

- Mass Spectrometry (MS) : Exact mass matching for molecular ion [M+H]⁺.

- Melting Point : Compare with literature values (e.g., 220–225°C for analogous naphthyridines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer: By-product formation often stems from incomplete amination or over-acylation. Optimization strategies include:

- Catalyst Screening : Test Pd/C vs. Raney Ni for selective nitro-group reduction .

- Temperature Gradients : Use lower temperatures (0–5°C) during nitration steps to prevent di-nitration by-products .

- Stoichiometric Control : Limit POCl₃ to 1.2 equivalents to avoid over-chlorination .

- HPLC Monitoring : Use reverse-phase columns (e.g., C18) to track intermediates and adjust reaction times dynamically .

Q. What methodologies are effective for elucidating the reaction mechanism of azepane acylation?

Methodological Answer: Mechanistic studies require:

- Isotopic Labeling : Use ¹³C-labeled azepane to track carbonyl incorporation via NMR .

- Kinetic Profiling : Measure reaction rates under varying temperatures (Arrhenius plots) to identify rate-limiting steps.

- DFT Calculations : Model transition states for acylation steps to predict regioselectivity .

- Trapping Intermediates : Quench reactions at 50% completion and isolate intermediates (e.g., acyl chlorides) via flash chromatography .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies:

- Standardized Assays : Use cell-free systems (e.g., recombinant enzymes) to isolate target interactions from cellular noise .

- Purity Validation : Characterize batches via HPLC (≥98% purity) and correlate bioactivity with impurity levels .

- Dose-Response Curves : Compare EC₅₀ values across studies to identify outlier conditions (e.g., serum interference in cell-based assays) .

Q. What experimental designs are recommended for assessing environmental stability?

Methodological Answer: Adopt a tiered approach:

- Lab Studies :

- Field Studies :

Q. Key Metrics :

- Half-life (t₁/₂) in aqueous/organic phases.

- LogP values to predict bioaccumulation potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.